Fmoc-L-Aea-OH
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Overview
Description
Fmoc-L-Aea-OH, also known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(1,3-dioxolan-2-yl)pentanoic acid, is a versatile derivative used in peptide synthesis. This compound is particularly valuable for introducing a highly reactive aldehyde functionality into a peptide side chain. It is compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions and is used to liberate the side chain aldehyde group upon standard cleavage conditions with trifluoroacetic acid (TFA) and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Aea-OH involves several steps. One common method includes the use of phenylalanine dehydrogenase from Thermoactinomyces intermedius to synthesize allysine ethylene acetal . Another method involves the reaction of Boc-diglycolamine with an inorganic base and halogenated tert-butyl ester to form an intermediate, which is then hydrolyzed to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically follows optimized synthetic routes to ensure high purity and yield. The use of automated synthesizers and controlled reaction conditions helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Aea-OH undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aldehyde group can react with amines to form imines or with thiols to form thioacetals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with amines and thiols are typically carried out under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines and thioacetals.
Scientific Research Applications
Chemistry
This allows for further modifications and the creation of complex peptide structures .
Biology
In biological research, Fmoc-L-Aea-OH is used to study protein interactions and enzyme mechanisms. The aldehyde group can form covalent bonds with lysine residues in proteins, making it a valuable tool for probing protein function .
Medicine
Its ability to introduce reactive groups into peptides makes it useful for creating targeted drug delivery systems .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-L-Aea-OH involves the introduction of a reactive aldehyde group into peptide side chains. This aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as lysine, leading to the formation of cross-links. These cross-links can stabilize protein structures or create new functional properties .
Comparison with Similar Compounds
Similar Compounds
Fmoc-lysine: Used for introducing lysine residues into peptides.
Fmoc-ornithine: Used for introducing ornithine residues into peptides.
Fmoc-homoalanine: Used for introducing homoalanine residues into peptides.
Uniqueness
Fmoc-L-Aea-OH is unique due to its ability to introduce a highly reactive aldehyde group into peptide side chains. This functionality allows for a wide range of chemical modifications and applications that are not possible with other Fmoc-protected amino acids .
Properties
IUPAC Name |
(2S)-5-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c25-22(26)20(10-5-11-21-28-12-13-29-21)24-23(27)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-21H,5,10-14H2,(H,24,27)(H,25,26)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJYSZJEMZMZKY-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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